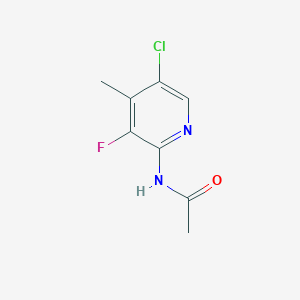
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and methyl substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide typically involves the introduction of chloro, fluoro, and methyl groups onto the pyridine ring, followed by the acetamide functional group. One common method involves the reaction of 2-chloro-5-fluoro-4-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new pyridine derivatives with different substituents.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine amines.
Applications De Recherche Scientifique
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, while the acetamide group can form hydrogen bonds with target molecules. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Chloro-4-methylpyridin-2-yl)acetamide
- N-(4-Chloro-2-fluoro-5-sulfanylphenyl)acetamide
- N-(4-Methylpyridin-2-yl)acetamide
Uniqueness
N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8ClFN2O |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
N-(5-chloro-3-fluoro-4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8ClFN2O/c1-4-6(9)3-11-8(7(4)10)12-5(2)13/h3H,1-2H3,(H,11,12,13) |
Clé InChI |
VYMOSUOTXKEAPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1Cl)NC(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
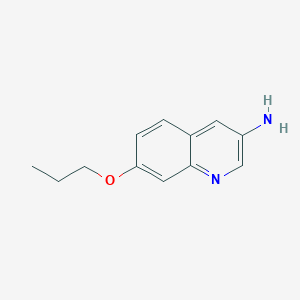
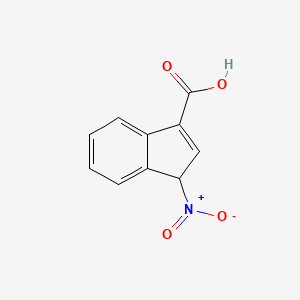

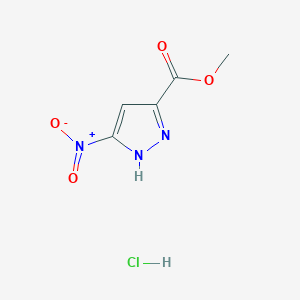
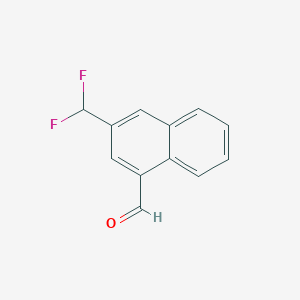


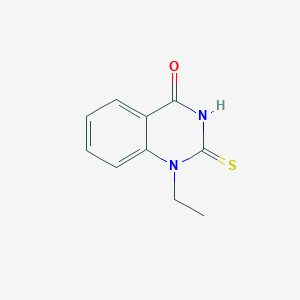
![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)


